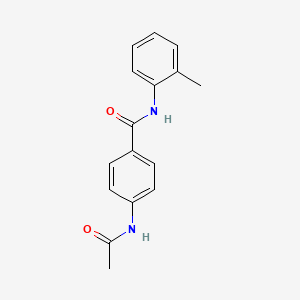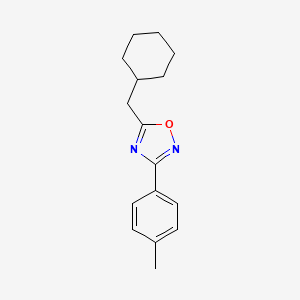![molecular formula C12H12N4O2 B5522979 2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)
2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidinyl and pyridinyl compounds often involves the use of starting materials such as citrazinic acid or other related compounds. One approach for synthesizing derivatives includes the condensation of α,β-unsaturated ketones with cyanothioacetamide, followed by reactions with ethyl chloroacetate, yielding cyano esters. These esters can then undergo cyclization and further modification to produce various pyrimidinones and pyridinylacetamides (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to “2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide” has been explored through X-ray crystallography and quantum-chemical calculations. These studies provide insights into the tautomeric forms and the stabilization of the molecular conformation through intramolecular and intermolecular hydrogen bonding, revealing the compound's potential for interaction with biological targets (Craciun et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinyl and pyridinyl compounds can include cyclization, condensation, and substitution reactions, leading to a variety of products with potential biological activity. These reactions are crucial for the synthesis of compounds with desired pharmacological properties (Gangjee et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidinyl and pyridinyl compounds, such as solubility, thermal stability, and crystallinity, are influenced by their molecular structure. These properties are critical for their application in drug design and development, as they affect the compound's behavior in biological systems and its formulation into dosage forms (Mansoori et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding the compound's potential interactions with biological targets and its suitability for drug development. Studies on the reactivity of pyrimidinyl and pyridinyl compounds with various reagents and under different conditions can provide valuable insights into their chemical behavior and potential as therapeutic agents (Yale & Spitzmiller, 1977).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
- Antimicrobial Activity : Pyrimidinones and oxazinones derivatives, synthesized from citrazinic acid, have demonstrated significant antibacterial and antifungal activities. These compounds are comparable to reference drugs like streptomycin and fusidic acid, highlighting their potential in developing new antimicrobial agents (Hossan et al., 2012).
- Anti-inflammatory Activity : Similar compounds have also shown promising anti-inflammatory properties, comparable to Prednisolone®, a reference drug. This suggests their utility in creating novel anti-inflammatory therapies (Amr et al., 2007).
Dual Inhibitory Properties for Cancer Therapy
- Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Certain pyrimidinone derivatives have been identified as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), offering a novel approach to cancer therapy by targeting two critical enzymes involved in nucleotide biosynthesis (Gangjee et al., 2008).
Material Science Applications
- High-Performance Polymers : Research into pyridine-containing polyimides demonstrates the synthesis of materials with high thermal stability and glass transition temperatures. These materials show promise for advanced applications in electronics and materials science due to their excellent thermal and mechanical properties (Mansoori et al., 2012).
Neurological Disorder Treatments
- Nootropic and Antidepressant Agents : Schiff bases and 2-azetidinones of isonicotinyl hydrazone have been synthesized and evaluated for their potential as nootropic and antidepressant agents. These compounds could pave the way for the development of new treatments for cognitive disorders and depression (Thomas et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-4-6-14-12(15-9)18-8-11(17)16-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLHZVSSJBRXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)